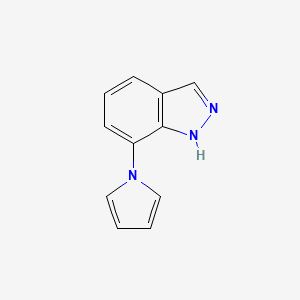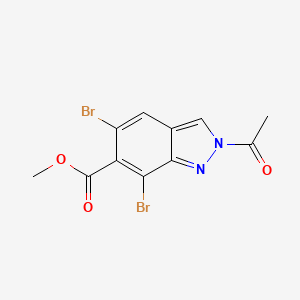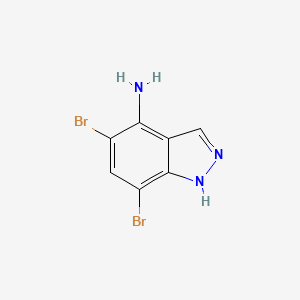![molecular formula C9H8N2O2 B1405637 [4-(1,3,4-Oxadiazol-2-il)fenil]metanol CAS No. 1378699-97-8](/img/structure/B1405637.png)
[4-(1,3,4-Oxadiazol-2-il)fenil]metanol
Descripción general
Descripción
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol: is a chemical compound that features a phenyl ring substituted with a methanol group and a 1,3,4-oxadiazole ring. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . It has been studied for its potential use in drug development, particularly in targeting specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol is used in the production of polymers, agrochemicals, and other specialty chemicals. Its ability to form stable complexes with metals makes it useful in materials science and engineering .
Mecanismo De Acción
Target of Action
The primary target of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
The compound interacts with EGFR, exhibiting a robust inhibitory effect against the EGFR wild-type enzyme . It has been found to have a 10-fold inferior potency against the mutant form of EGFR . This interaction results in significant changes in the activity of EGFR, underscoring the potential of the compound as an effective EGFR WT inhibitor .
Biochemical Pathways
The compound affects the EGFR pathway, which plays a crucial role in cell cycle regulation . The inhibition of EGFR leads to cell cycle arrest at G1/G0 and G2 phases . The compound also significantly inhibits EGFR autophosphorylation in HEPG2 cells .
Result of Action
The compound exhibits significant anticancer activity, with several derivatives demonstrating superior potency compared to the established anticancer drug etoposide . Notably, one derivative emerged as the most promising compound, displaying potent cytotoxicity . The compounds also show pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .
Análisis Bioquímico
Biochemical Properties
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant. The interactions between [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol and these enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s efficacy .
Cellular Effects
The effects of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol can induce apoptosis in cancer cells by activating caspase pathways, thereby promoting programmed cell death . Additionally, it affects gene expression by upregulating genes involved in antioxidant defense mechanisms, which helps in protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell proliferation and survival . This inhibition is achieved through competitive binding at the enzyme’s active site, preventing substrate access and subsequent enzyme activity . Furthermore, [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and effects of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol maintains its biological activity, continuously exerting its effects on cellular functions such as apoptosis and gene expression . Slight degradation may occur under extreme conditions, such as high temperatures or acidic environments .
Dosage Effects in Animal Models
The effects of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution is influenced by the compound’s lipophilicity, allowing it to cross cell membranes easily and reach its target sites .
Subcellular Localization
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol exhibits specific subcellular localization patterns that are crucial for its activity . It is predominantly found in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms.
Thiadiazole Derivatives: These compounds have a sulfur atom in place of the oxygen in the oxadiazole ring.
Uniqueness: [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its diverse reactivity make it a versatile compound in various fields of research and industry .
Propiedades
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-4,6,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXQSCCPTSHPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)
![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)


![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)

![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)
![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)
